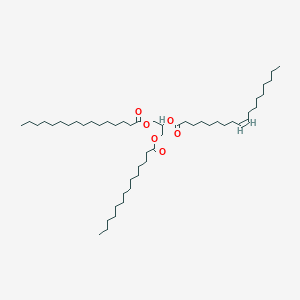

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate

説明

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three distinct fatty acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-1 position.

- Tetradecanoyl (C14:0): A saturated fatty acid (myristic acid) at the sn-3 position.

- (Z)-Octadec-9-enoate (C18:1Δ9): A monounsaturated oleic acid at the sn-2 position.

Its molecular formula is C₅₁H₉₃O₆, with a molecular weight of 802.2 g/mol. This mixed-acid TAG is structurally analogous to natural fats and oils, where acyl chain diversity influences physical properties and metabolic behavior.

特性

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHFSAGWHHCGP-IZHYLOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

3. 化学反応解析

反応の種類

1-ミリスチル-2-オレイル-3-パルミチル-ラセミグリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応する脂肪酸ペルオキシドを生成することができます。

加水分解: 遊離脂肪酸とグリセロールを生じる加水分解を受けることができます。

転エステル化: この反応は、触媒の影響下でアルコールとのエステル基の交換を伴います.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

加水分解: 塩酸や水酸化ナトリウムを用いた酸性または塩基性条件。

転エステル化: メタノールナトリウムやリパーゼ酵素などの触媒.

生成される主な生成物

酸化: 脂肪酸ペルオキシド。

加水分解: 遊離脂肪酸(ミリスチン酸、オレイン酸、パルミチン酸)とグリセロール。

転エステル化: 脂肪酸のメチルエステルとグリセロール.

4. 科学研究への応用

1-ミリスチル-2-オレイル-3-パルミチル-ラセミグリセロールには、いくつかの科学研究への応用があります。

化学反応の分析

Types of Reactions

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fatty acid peroxides.

Hydrolysis: It can be hydrolyzed to yield free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipase enzymes.

Major Products Formed

Oxidation: Fatty acid peroxides.

Hydrolysis: Free fatty acids (myristic acid, oleic acid, palmitic acid) and glycerol.

Transesterification: Methyl esters of the fatty acids and glycerol.

科学的研究の応用

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:

作用機序

6. 類似の化合物との比較

類似の化合物

1-ミリスチル-2-リノレイル-3-パルミチル-ラセミグリセロール: オレイン酸の代わりにリノール酸を含みます.

1-オレイル-2-パルミチル-sn-グリセロ-3-ホスホコリン: 脂肪酸組成が類似したリン脂質.

1-オレイル-2-パルミチル-ラセミグリセロール: 構造は似ていますが、ミリスチン酸成分がありません.

独自性

1-ミリスチル-2-オレイル-3-パルミチル-ラセミグリセロールは、ミリスチン酸、オレイン酸、パルミチン酸の特定の組み合わせによってユニークであり、これにより、独特の物理的および化学的特性が与えられます。 このユニークな組成は、特定の研究および産業用途において価値があります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Triolein (C57H104O6)

- Structure : Three oleic acid (C18:1Δ9) chains esterified to glycerol.

- Key Differences :

- Higher unsaturation (three double bonds) lowers melting point (~5°C) compared to the target compound (estimated ~15–20°C due to two saturated chains).

- Molecular weight: 885.4 g/mol vs. 802.2 g/mol for the target.

- Applications : Common in olive oil; used as a lipid standard in biochemistry.

Tristearin (C57H110O6)

- Structure : Three fully saturated stearic acid (C18:0) chains.

- Key Differences :

- Fully saturated structure results in a high melting point (~72°C), making it solid at room temperature.

- Less metabolically accessible than unsaturated or mixed-chain TAGs.

- Applications : Used in cosmetics and as a hardening agent.

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (C55H102O6)

- Structure : Two oleate (C18:1Δ9) and one palmitate (C16:0) chain.

- Key Differences :

1-Stearoyl-2-oleoyl-sn-glycerol (C39H74O5)

- Structure : A diacylglycerol (DAG) with stearate (C18:0) and oleate (C18:1Δ9).

- Key Differences :

Data Table: Comparative Analysis of TAGs and Analogues

*Estimated based on acyl chain saturation.

Functional and Metabolic Comparisons

- Hydrophobicity : The target compound’s two saturated chains enhance hydrophobicity compared to triolein, aligning it closer to tristearin in solubility profiles.

- Enzymatic Hydrolysis: Lipases preferentially hydrolyze sn-1/3 positions, releasing hexadecanoic and tetradecanoic acids first, followed by oleic acid. This contrasts with triolein, where all chains are equally susceptible.

- Thermal Stability : The presence of unsaturated oleate reduces oxidative stability compared to tristearin but improves it relative to triolein.

生物活性

The compound (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate , also known as a complex triglyceride, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 840.4 g/mol. It is characterized by the presence of multiple fatty acid chains which contribute to its hydrophobic nature and potential interactions with biological membranes.

The biological activity of fatty acid esters like this compound generally involves interactions with cell membranes, influencing membrane fluidity and permeability. The primary mechanisms include:

- Hydrophobic Interactions : The long hydrocarbon chains may integrate into lipid bilayers, altering their physical properties.

- Enzyme Modulation : Similar compounds have been shown to interact with various enzymes involved in lipid metabolism and signaling pathways.

- Cell Signaling : Fatty acid esters can act as signaling molecules, potentially affecting pathways related to inflammation and metabolic regulation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Experimental Data

Recent studies have highlighted the potential applications of fatty acid esters in pharmacology and nutrition. The following table summarizes key findings from various research articles regarding the biological activity of related compounds:

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are primarily metabolized in the liver, followed by excretion via urine and feces. Understanding the metabolism is crucial for evaluating therapeutic potential and safety.

Q & A

Basic Research Question: What are the optimal synthetic routes for producing (1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves regioselective esterification of glycerol derivatives. For example:

- Step 1 : Use lipase-catalyzed esterification (e.g., immobilized Candida antarctica lipase B) to selectively attach the tetradecanoyl (C14:0) and hexadecanoyl (C16:0) groups to the glycerol backbone .

- Step 2 : Introduce the (Z)-octadec-9-enoate (oleate) group via acylation under mild conditions (e.g., DCC/DMAP coupling) to avoid double-bond isomerization .

- Validation : Monitor stereochemical integrity using NMR (olefinic carbons at δ ~128–130 ppm for Z-configuration) and chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。